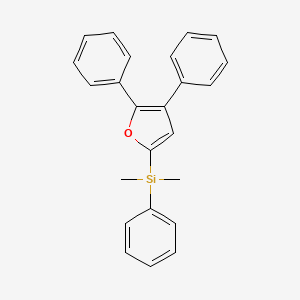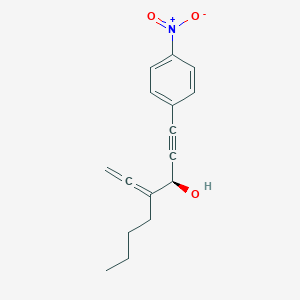
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of an octyn-3-ol backbone with an ethenylidene group and a nitrophenyl substituent. The (3R) configuration indicates the specific stereochemistry of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- typically involves multi-step organic reactions. The starting materials often include alkyne and nitrophenyl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can play a role in its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-methylphenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-chlorophenyl)-, (3R)-
- **1-Octyn-3-ol, 4-ethenylidene-1-(4-bromophenyl)-, (3R)-
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(4-nitrophenyl)-, (3R)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
651020-85-8 |
|---|---|
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
InChI |
InChI=1S/C16H17NO3/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(11-8-13)17(19)20/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m1/s1 |
InChI-Schlüssel |
DBESGUYUWLTIPJ-MRXNPFEDSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


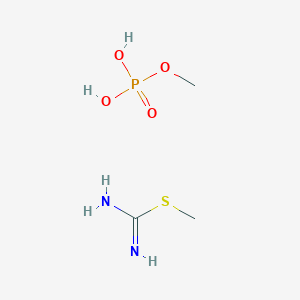
![1-Dodecanaminium, N-[(2-ethylbutoxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14207981.png)
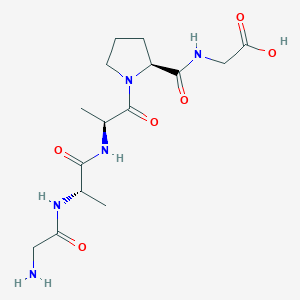
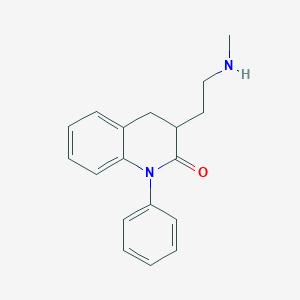
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
![N~1~-[(4-Methylphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14207989.png)
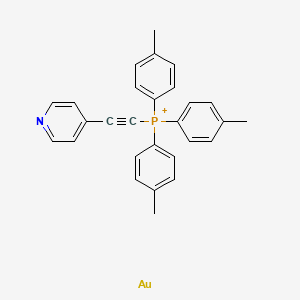
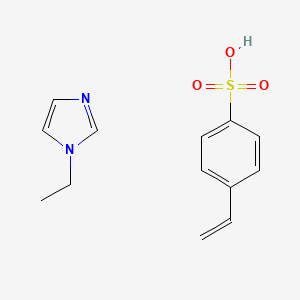
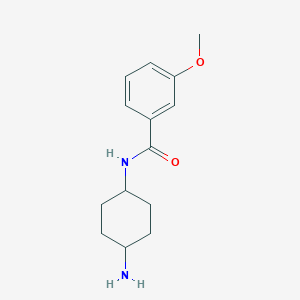
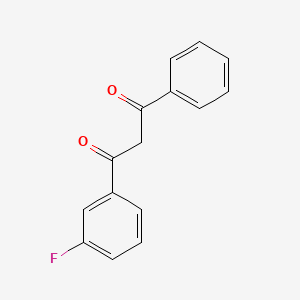
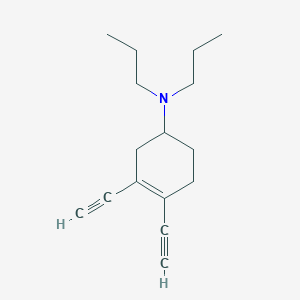
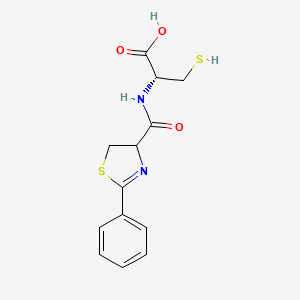
![2-[(2-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208025.png)
